4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid
Overview
Description
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminomethyl group containing a 2-methylpropyl moiety. The molecular formula of this compound is C11H18BNO2, and it has a molecular weight of 207.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid typically involves the following steps:
Formation of the Aminomethyl Intermediate: The initial step involves the reaction of 4-formylphenylboronic acid with 2-methylpropylamine to form the corresponding Schiff base. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Reduction of the Schiff Base: The Schiff base is then reduced to the corresponding aminomethyl derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride. This step is typically performed at low temperatures to prevent side reactions.
Hydrolysis: The final step involves the hydrolysis of the aminomethyl derivative to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The aminomethyl group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid has several applications in scientific research, including:
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The aminomethyl group enhances the compound’s solubility and reactivity, allowing it to participate in a wide range of reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the aminomethyl and 2-methylpropyl groups, making it less versatile in certain applications.
4-Aminomethylphenylboronic Acid: Similar structure but lacks the 2-methylpropyl group, affecting its reactivity and solubility.
4-[[(2-Methylpropyl)amino]methyl]phenylboronic Ester: An ester derivative with different chemical properties and applications.
Uniqueness
4-[[(2-Methylpropyl)amino]methyl]phenylboronic acid is unique due to the presence of both the boronic acid and aminomethyl groups, which confer distinct chemical properties and reactivity. The 2-methylpropyl group further enhances its solubility and versatility in various applications .
Properties
IUPAC Name |
[4-[(2-methylpropylamino)methyl]phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2/c1-9(2)7-13-8-10-3-5-11(6-4-10)12(14)15/h3-6,9,13-15H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEKSAWFWPDYGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNCC(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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